molecular formula C11H7FN2O3 B1398558 3-(3-Fluoro-5-nitrophenoxy)pyridine CAS No. 803700-29-0

3-(3-Fluoro-5-nitrophenoxy)pyridine

Cat. No.: B1398558
CAS No.: 803700-29-0
M. Wt: 234.18 g/mol
InChI Key: DBJJZYUJIVEGND-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyridine ring. It is a solid powder at room temperature and is known for its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine typically involves the reaction of 3-fluoro-5-nitrophenol with pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is favored due to its mild conditions and high functional group tolerance. Another method involves the use of Selectfluor® for the fluorination step, which provides high yields and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 3-(3-Amino-5-nitrophenoxy)pyridine.

    Substitution: Formation of various substituted phenoxy pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(3-Fluoro-5-nitrophenoxy)pyridine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is often utilized in the preparation of various derivatives through nucleophilic substitution reactions, oxidation, and reduction processes. The compound can undergo transformations to yield different substituted phenoxy pyridines, which are valuable in further synthetic applications.

Synthetic Routes
The synthesis typically involves reactions between 3-fluoro-5-nitrophenol and pyridine, often employing methods such as the Suzuki–Miyaura coupling reaction with palladium catalysts. Industrial production may utilize batch or continuous flow reactors to optimize yield and purity.

Biological Applications

Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound and its derivatives. Notably, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against resistant strains . This suggests potential for development as antitubercular agents.

Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicated a range of IC50 values that demonstrate its potential as a lead compound in cancer therapy. For instance, derivatives have been tested across multiple tumor cell lines, showcasing varying degrees of cytotoxicity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

CompoundActivityMIC (μg/mL)IC50 (μM)Target
This compoundAntimicrobial4 (M. tuberculosis)-Bacterial
Derivative ACytotoxicity-16Tumor Cells
Derivative BCytotoxicity-64Tumor Cells

Antitubercular Activity

A notable study demonstrated that derivatives from the phenoxy-pyridine scaffold exhibited promising results against M. tuberculosis, particularly against rifampicin-resistant strains with an MIC value of 4 μg/mL . This highlights the potential for developing new antitubercular agents based on structural modifications.

Cytotoxic Effects

Research involving various derivatives revealed their cytotoxic effects across six different tumor cell lines, suggesting a promising avenue for cancer treatment development .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-nitrophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-nitrophenoxy)pyridine
  • 3-(3-Bromo-5-nitrophenoxy)pyridine
  • 3-(3-Methyl-5-nitrophenoxy)pyridine

Uniqueness

3-(3-Fluoro-5-nitrophenoxy)pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in pharmaceutical research .

Biological Activity

3-(3-Fluoro-5-nitrophenoxy)pyridine, identified by its CAS number 803700-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom and a nitro group, suggest various mechanisms of action that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available pyridine derivatives, which undergo nucleophilic substitution reactions to introduce the nitrophenoxy group. The fluorination step can be achieved through electrophilic fluorination methods, ensuring that the desired substitution pattern is maintained.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that certain nitrophenoxy derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against resistant strains of M. tuberculosis .

Cytotoxicity Assays

Cytotoxicity assessments using the MTT assay have been conducted on several derivatives of nitrophenoxy compounds. The IC50 values for these compounds varied significantly across different tumor cell lines, indicating selective cytotoxicity profiles. For example, compounds structurally related to this compound displayed IC50 values ranging from 16 μg/mL to over 64 μg/mL against various cancer cell lines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
  • Cell Membrane Interaction : The lipophilicity conferred by the fluorine atom enhances membrane penetration, allowing the compound to interact with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that nitro groups can lead to increased oxidative stress within microbial cells, contributing to their antimicrobial effects .

Data Summary

Compound Activity MIC (μg/mL) IC50 (μM) Target
This compoundAntimicrobial4 (M. tuberculosis)-Bacterial
Derivative ACytotoxicity-16 (Cancer Cell Line)Tumor Cells
Derivative BCytotoxicity-64 (Cancer Cell Line)Tumor Cells

Case Studies

  • Antitubercular Activity : A series of studies focused on compounds derived from the phenoxy-pyridine scaffold demonstrated promising results against M. tuberculosis. One notable compound exhibited an MIC value of 4 μg/mL against rifampicin-resistant strains .
  • Cytotoxic Effects : Multiple derivatives were tested for their cytotoxic effects across six different tumor cell lines, revealing a range of IC50 values that suggest potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Fluoro-5-nitrophenoxy)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 3-fluoro-5-nitrophenol and a halogenated pyridine derivative (e.g., 3-chloropyridine). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing transition states .
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
  • Catalysts : Anhydrous potassium carbonate or cesium carbonate improves nucleophilicity by deprotonating the phenolic hydroxyl group .
    • Yield Optimization : Pilot studies suggest yields of 60–75% under optimized conditions. Impurities like unreacted halopyridine or over-nitrated byproducts require chromatographic purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for fluorine in the 3-fluoro group and nitro group orientation). ¹⁹F NMR quantifies fluorine environments .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, distinguishing positional isomers (e.g., 5-nitro vs. 3-nitro derivatives) .
  • IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant effects from nitro groups .
  • Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent photodegradation and hydrolysis .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in regiochemistry .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify splitting patterns in crowded spectral regions .
  • X-ray Crystallography : Provides definitive structural confirmation, especially when positional isomerism leads to overlapping signals .

Q. What strategies optimize regioselectivity in the synthesis of analogues with varying substituents?

  • Methodological Answer :

  • Directed Metalation : Employ directing groups (e.g., pyridine N-oxide) to control nitration/fluorination positions .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity by minimizing thermal decomposition .
  • Computational Screening : Use molecular docking or DFT to predict steric/electronic effects of substituents on reaction pathways .

Q. How does this compound interact with biological targets in drug discovery?

  • Methodological Answer :

  • Pharmacophore Modeling : The nitro group acts as a hydrogen-bond acceptor, while the pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites .
  • Enzyme Assays : Test inhibitory activity against kinases or phosphodiesterases, leveraging the compound’s resemblance to ATP or cAMP analogues .
  • Metabolic Stability Studies : Evaluate susceptibility to nitro-reductase enzymes using liver microsomes to guide lead optimization .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings .
  • Docking Simulations : Model interactions with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) for C–N bond formation .
  • Machine Learning : Train models on existing pyridine derivative reaction databases to forecast yields and side reactions .

Properties

IUPAC Name

3-(3-fluoro-5-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJZYUJIVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722564
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803700-29-0
Record name 3-(3-Fluoro-5-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxypyridine (3.25 g) in dimethylformamide (75 ml), 6.75 g of potassium carbonate and 5.0 g of 1,3-difluoro-5-nitrobenzene were added, and the reaction solution was stirred at 100° C. for 6 hours. The reaction solution was cooled, thereafter diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with water and a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resultant residue was purified by silica gel chromatography to yield the title compound as a yellow oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-Fluoro-5-nitrophenoxy)pyridine
3-(3-Fluoro-5-nitrophenoxy)pyridine
3-(3-Fluoro-5-nitrophenoxy)pyridine
3-(3-Fluoro-5-nitrophenoxy)pyridine
3-(3-Fluoro-5-nitrophenoxy)pyridine
3-(3-Fluoro-5-nitrophenoxy)pyridine

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